1-(3-Chloro-5-nitrophenyl)ethanone

描述

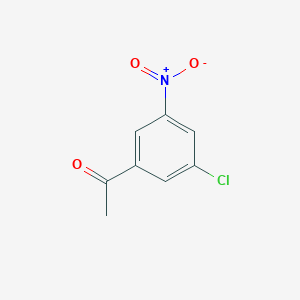

1-(3-Chloro-5-nitrophenyl)ethanone is an aromatic ketone characterized by a nitro (-NO₂) group at the 5-position and a chloro (-Cl) substituent at the 3-position on the benzene ring. Its molecular formula is C₈H₆ClNO₃, with a molar mass of 199.59 g/mol and CAS number 1207175-00-5 . It is commercially available in high purity (≥95%) and is typically stored at room temperature in sealed, dry conditions .

属性

IUPAC Name |

1-(3-chloro-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRJODJMRMHUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717336 | |

| Record name | 1-(3-Chloro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-00-5 | |

| Record name | 1-(3-Chloro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Process Steps

| Step | Reagents & Conditions | Description & Outcome |

|---|---|---|

| 1. Chlorination | 2-methyl-4-nitroaniline + tert-butyl hypochlorite, cooled (0–5 °C), stirred 3 h | Selective chlorination at the 3-position to form 2-chloro-4-nitro-6-methylaniline with ~80% yield |

| 2. Diazotization & Deamination | 2-chloro-4-nitro-6-methylaniline + conc. H2SO4 + NaNO2 in ethanol, controlled temperature (5–10 °C to 40–45 °C) | Conversion to 3-chloro-5-nitrotoluene by diazonium salt formation and substitution, ~90% yield |

| 3. Reduction | 3-chloro-5-nitrotoluene + tin chloride monohydrate in ethanol, cooled (4–10 °C), then stirred at room temp | Reduction to 3-chloro-5-methylaniline, isolation by filtration and washing |

| 4. Conversion to Isocyanate (optional) | 3-chloro-5-methylaniline + triphosgene + triethylamine in toluene, room temp to 70 °C | Formation of 3-chloro-5-methylphenylisocyanate for further applications |

This sequence enables the preparation of the nitro-chloro substituted toluene intermediate, which can be further oxidized or acetylated to obtain this compound.

Direct Nitration of Chloroacetophenone Derivatives

Another method involves direct nitration of 3-chloroacetophenone or related compounds using nitrating agents under controlled conditions.

- For example, nitration with fuming nitric acid and fuming sulfuric acid (oleum) at low temperatures (~5 °C) can introduce the nitro group selectively at the 5-position of 3-chloroacetophenone derivatives.

- After nitration, the product is extracted with organic solvents (e.g., dichloromethane), purified by solvent evaporation, and characterized by NMR and HPLC to confirm purity (~97%).

This method avoids multi-step diazotization and reduction but requires careful control of reaction conditions to prevent over-nitration or degradation.

Alternative Reduction Methods for Intermediate Amines

Reduction of nitro groups to amines in intermediates related to this compound synthesis can be achieved by various methods:

| Reducing Agent | Conditions | Yield & Notes |

|---|---|---|

| Tin chloride monohydrate in ethanol | Dropwise addition at 4–10 °C, then room temp stirring | High yields (~90%), classical method |

| Iron powder with ammonium chloride | Room temperature, 1.5 h reaction time | Yields 86–93%, avoids precious metals, less dechlorination byproducts |

| Zinc with acetic acid | Room temperature | Lower yield, more impurities |

Iron-mediated reduction is preferred for its cost-effectiveness and selectivity, especially when avoiding hydrogen gas and precious metal catalysts.

Acetylation to Form this compound

The final step to obtain this compound generally involves Friedel-Crafts acylation:

- Using acetyl chloride or acetic anhydride with Lewis acid catalysts (e.g., AlCl3) on 3-chloro-5-nitrobenzene.

- Reaction conditions are optimized to favor mono-acetylation at the para or ortho position relative to substituents.

- Purification involves crystallization or chromatography.

Though specific detailed procedures for this step are less frequently reported, it is a standard aromatic ketone synthesis route.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chlorination + Diazotization + Reduction | 2-methyl-4-nitroaniline | tert-butyl hypochlorite, NaNO2, SnCl2 | 0–45 °C, ethanol solvent | 80–90% per step | High regioselectivity, scalable | Multi-step, requires careful temp control |

| Direct Nitration | 3-chloroacetophenone | Fuming HNO3, Fuming H2SO4 | 5 °C, short reaction time | ~97% purity | One-step nitration | Harsh reagents, safety concerns |

| Reduction of Nitro to Amine | Nitro intermediates | Fe/NH4Cl or SnCl2 | Room temp, 1.5–2 h | 86–93% (Fe), ~90% (SnCl2) | Cost-effective (Fe), avoids precious metals | Zn method less clean |

Research Findings and Analytical Data

- NMR Data : For 3-chloro-5-nitrotoluene, ^1H NMR (500 MHz, CDCl3) shows aromatic protons as broad singlets around 7.5–8.0 ppm and methyl singlet near 2.46 ppm.

- Purity : HPLC and NMR confirm high purity (>95%) for nitrated products obtained by direct nitration.

- Reaction Monitoring : Temperature control during diazotization and nitration is critical to avoid side reactions and ensure high yields.

- Scale-up : The chlorination/diazotization method is suitable for large-scale production due to mild conditions and high yields.

化学反应分析

Types of Reactions: 1-(3-Chloro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines or thiols, base (e.g., sodium hydroxide).

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

Reduction: 1-(3-Amino-5-chlorophenyl)ethanone.

Substitution: 1-(3-Chloro-5-substituted-phenyl)ethanone derivatives.

Oxidation: 1-(3-Chloro-5-nitrophenyl)acetic acid.

科学研究应用

1-(3-Chloro-5-nitrophenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 1-(3-Chloro-5-nitrophenyl)ethanone depends on its specific application. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity to these targets.

相似化合物的比较

Structural and Physical Properties

The following table summarizes key parameters of 1-(3-Chloro-5-nitrophenyl)ethanone and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 1207175-00-5 | C₈H₆ClNO₃ | 199.59 | Not reported | 3-Cl, 5-NO₂ |

| 1-(5-Chloro-2-nitrophenyl)ethanone | 18640-60-3 | C₈H₆ClNO₃ | 199.59 | 58–61 | 5-Cl, 2-NO₂ |

| 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone | 717912-91-9 | C₉H₈ClNO₃ | 213.62 | Not reported | 4-Cl, 2-CH₃, 5-NO₂ |

| 1-(2-Chlorophenyl)ethanone | 2142-68-9 | C₈H₇ClO | 154.59 | Not reported | 2-Cl |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | 200.62 | Not reported | 2-Cl, 4-OH, 3-OCH₃ |

Key Observations :

- Positional Isomerism: The position of nitro and chloro groups significantly affects physical properties. For example, 1-(5-Chloro-2-nitrophenyl)ethanone (CAS 18640-60-3) shares the same molecular formula as the target compound but exhibits a distinct melting point (58–61°C) due to differences in molecular packing and intermolecular forces .

- Substituent Effects: The addition of a methyl group in 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone increases molar mass by ~14 g/mol compared to the target compound, likely altering solubility and reactivity . Hydroxy and methoxy groups in analogs like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone enhance polarity, impacting solubility in aqueous systems .

Hazard Profiles

- This compound: Limited hazard data are available, but structurally similar compounds like 1-(5-Chloro-2-nitrophenyl)ethanone (CAS 18640-60-3) are classified as irritants (Xi) .

- Toxicological Gaps: 1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0) lacks comprehensive toxicological studies, underscoring the need for caution when handling nitroaromatic compounds .

生物活性

1-(3-Chloro-5-nitrophenyl)ethanone, with the molecular formula C₈H₆ClNO₃, is an organic compound that has garnered interest due to its unique structural features, including a phenyl ring substituted with chlorine and nitro groups. Despite its potential applications in various fields, the biological activity of this compound remains largely unexplored. This article aims to provide a comprehensive overview of the biological activity of this compound based on available literature, including synthesis methods, structure-activity relationships, and potential applications.

Chemical Structure and Properties

This compound is characterized by its distinct substituents:

- Chlorine atom at the meta position

- Nitro group at the para position

These substitutions significantly influence the compound's chemical properties and biological interactions. The presence of electronegative substituents can enhance reactivity and alter biological pathways.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Chloro-2-nitrophenyl)ethanone | C₈H₆ClN₃O₂ | Different substitution pattern on phenyl |

| 1-(3-Bromo-5-nitrophenyl)ethanone | C₈H₆BrN₃O₂ | Bromine instead of chlorine |

| 1-(2-Nitrophenyl)ethanone | C₈H₇NO₂ | Lacks halogen substituents |

| 4-Chloroacetophenone | C₈H₇ClO | No nitro group; simpler structure |

This table highlights how this compound's unique combination of substituents may influence its reactivity and biological activity compared to its analogs.

Current Research Findings

As of now, there is no established mechanism of action for this compound, and its biological roles remain largely uncharacterized. The lack of extensive studies limits our understanding of its potential effects on biological systems. However, some preliminary observations suggest that compounds with similar structures may exhibit various biological activities, including antimicrobial and anticancer properties.

Potential Applications

Given its structural characteristics, this compound could potentially be explored for applications in:

- Antimicrobial agents : Compounds with nitro and halogen substituents often display significant antibacterial properties.

- Pharmaceutical intermediates : The compound could serve as a precursor in synthesizing more complex pharmaceutical agents.

Antimicrobial Activity

While specific studies on this compound are lacking, related compounds have shown promising antimicrobial activity. For instance, certain nitro-substituted phenyl derivatives demonstrated strong antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research into similar compounds has indicated potential anticancer properties. For example, certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that further investigation into this compound could reveal similar activities .

常见问题

Basic: What are the standard synthetic routes for 1-(3-Chloro-5-nitrophenyl)ethanone?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation . A common route involves nitration and chlorination of precursor aromatic rings, followed by acylation with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux conditions . Purification is achieved through recrystallization or column chromatography. Key parameters include reaction temperature (80–120°C) and stoichiometric control of chlorinating agents (e.g., Cl₂ or SOCl₂) to minimize by-products .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions.

- Flow Chemistry : Implementing continuous flow reactors for better heat/mass transfer, as noted in industrial protocols .

- In-line Analytics : Using FTIR or HPLC to monitor intermediate formation (e.g., nitro intermediates) and adjust reagent ratios dynamically .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates, reducing reaction time by 20–30% .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies aromatic proton environments (δ 7.8–8.5 ppm for nitro groups) and ketone carbonyl signals (δ 200–210 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 200.0 (C₈H₆ClNO₃) .

Advanced: How can structural ambiguities (e.g., regioisomers) be resolved during characterization?

Methodological Answer:

- 2D NMR : NOESY or HSQC correlates spatial proximity of substituents (e.g., distinguishing 3-nitro vs. 5-nitro positions) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar nitrophenyl ketones .

- Computational Modeling : DFT calculations predict NMR/IR spectra of hypothetical isomers, cross-validated with experimental data .

Basic: What are the known biological activities of this compound?

Methodological Answer:

Preliminary studies indicate:

- Antimicrobial Activity : Nitro groups enhance activity against Gram-positive bacteria (MIC ~25 µg/mL), likely via nitroreductase-mediated radical formation .

- Enzyme Inhibition : Acts as a moderate inhibitor of cytochrome P450 enzymes (IC₅₀ ~10 µM) in kinetic assays .

Advanced: What strategies are used to investigate its mechanism of action in enzyme inhibition?

Methodological Answer:

- Molecular Docking : Simulates binding to active sites (e.g., CYP3A4) to identify key interactions (e.g., H-bonding with nitro groups) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Metabolite Profiling : LC-MS/MS detects reactive intermediates (e.g., nitroso derivatives) to assess metabolic stability .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (GHS precaution codes P261, P262) .

- Storage : Keep in amber vials at 2–8°C to prevent nitro group decomposition .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic fumes .

Advanced: How can discrepancies in reported toxicity data be addressed?

Methodological Answer:

- In Silico Tox Prediction : Tools like EPA TEST estimate LD₅₀ and mutagenicity, cross-referenced with experimental data .

- In Vitro Assays : Ames test (for mutagenicity) and HepG2 cell viability assays validate computational predictions .

- Batch Analysis : Compare impurities (e.g., chlorinated by-products) across synthesis batches via GC-MS to identify toxicity sources .

Basic: What are its applications in materials science?

Methodological Answer:

- Coordination Chemistry : The nitro and ketone groups act as ligands for transition metals (e.g., Pd or Cu), forming complexes for catalytic applications .

- Polymer Synthesis : Serves as a crosslinking agent in epoxy resins, enhancing thermal stability (Tg ~150°C) .

Advanced: How can its reactivity be modulated for tailored applications?

Methodological Answer:

- Functional Group Interconversion : Reduce nitro to amine (H₂/Pd-C) for enhanced solubility or click chemistry .

- Derivatization : Introduce sulfonyl or trifluoromethyl groups via electrophilic substitution to alter electronic properties (e.g., for OLEDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。